[(1R)-3-oxocyclopentyl]methyl ethanesulfonate is a chemical compound that belongs to the class of sulfonates, which are characterized by the presence of a sulfonic acid group. This compound features a cyclopentyl structure with a ketone functional group and an ethanesulfonate moiety, indicating its potential for various chemical reactions and applications in synthetic organic chemistry.
The synthesis of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate is not widely reported in commercial sources, suggesting that it may be primarily synthesized in research laboratories for specific applications rather than being available as a commercial product. Its structure and properties have been explored in various studies focusing on related compounds and synthetic methodologies.
This compound can be classified as:
The synthesis of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the following steps:
Technical details of these methods can vary based on the specific reagents and conditions used, such as temperature, solvent choice, and reaction time.
The molecular structure of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate includes:
InChI=1S/C7H14O3S/c1-6(8)10(9)5-7(2)3-4-7/h6H,3-5H2,1-2H3CC(C(=O)C1CCC1)S(=O)(=O)CThese structural representations highlight the connectivity and functional groups present in the compound.
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate can participate in various chemical reactions:
Technical details regarding these reactions include specific conditions such as solvent choice, temperature, and catalyst requirements.
The mechanism of action for [(1R)-3-oxocyclopentyl]methyl ethanesulfonate involves:
Data regarding kinetics and reaction rates would depend on experimental setups specific to each reaction type.
Relevant data may include melting point, boiling point, and specific reactivity profiles based on experimental observations.
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate has potential applications in:
Research into its specific applications is ongoing, with studies focusing on its role in various biochemical pathways and synthetic methodologies.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2